![molecular formula C8H7N3O2S B145076 N-Methyl-6-nitrobenzo[D]thiazol-2-amine CAS No. 132509-67-2](/img/structure/B145076.png)
N-Methyl-6-nitrobenzo[D]thiazol-2-amine
Overview
Description
“N-Methyl-6-nitrobenzo[D]thiazol-2-amine” is a chemical compound with the molecular formula C8H7N3O2S . It has a molecular weight of 209.23 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The InChI code for “N-Methyl-6-nitrobenzo[D]thiazol-2-amine” is 1S/C8H7N3O2S/c1-9-8-10-6-3-2-5 (11 (12)13)4-7 (6)14-8/h2-4H,1H3, (H,9,10) .Physical And Chemical Properties Analysis
“N-Methyl-6-nitrobenzo[D]thiazol-2-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Electrochemical Analysis
This compound has been used as a model analyte for voltammetric determination of electrochemically reducible organic substances .
Synthesis of Derivatives
It is involved in the synthesis of 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid [2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide derivatives .
COX Inhibition Study
The compound has been analyzed for its COX-1 inhibitory activity , which is an important aspect in the study of anti-inflammatory drugs .
Molecular Dynamics Simulation
3D visualizing molecular dynamics simulations: have been performed with this compound to understand stereochemistry, isomerism, hybridization, and orbitals .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-Methyl-6-nitrobenzo[D]thiazol-2-amine is the Cyclooxygenase-1 (COX-1) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
N-Methyl-6-nitrobenzo[D]thiazol-2-amine interacts with its target, COX-1, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.
Result of Action
The molecular and cellular effects of N-Methyl-6-nitrobenzo[D]thiazol-2-amine’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-1, it reduces the production of prostaglandins, thereby decreasing the inflammatory response .
properties
IUPAC Name |
N-methyl-6-nitro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSNXQWUGURTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-6-nitrobenzo[D]thiazol-2-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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